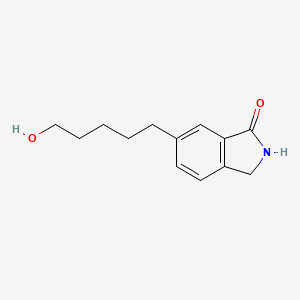
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a hydroxypentyl side chain attached to the isoindolone core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 5-hydroxypentylamine.
Cyclization Reaction: The phthalic anhydride reacts with 5-hydroxypentylamine under acidic conditions to form the isoindolone core.
Hydroxylation: The hydroxylation of the pentyl side chain is achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pentyl side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the isoindolone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used as a probe to study cellular processes and molecular interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pentyl side chain may facilitate binding to enzymes or receptors, leading to modulation of their activity. The isoindolone core may also interact with nucleic acids or proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one: Unique due to the hydroxypentyl side chain.
6-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group.
6-(5-Hydroxypentyl)-1H-indole-3-methanol: Similar structure but with a methanol group.
Uniqueness
This compound is unique due to its isoindolone core and hydroxypentyl side chain, which confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
6-(5-hydroxypentyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C13H17NO2/c15-7-3-1-2-4-10-5-6-11-9-14-13(16)12(11)8-10/h5-6,8,15H,1-4,7,9H2,(H,14,16) |
InChI 键 |
PSFDHDUVAJLRHF-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)CCCCCO)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


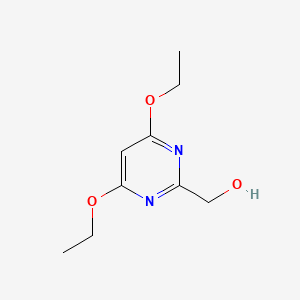
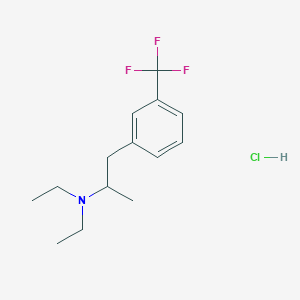
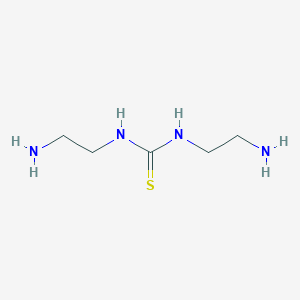
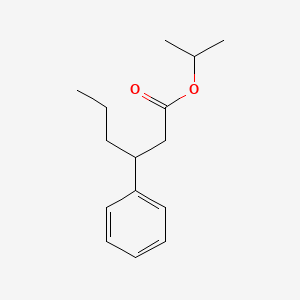
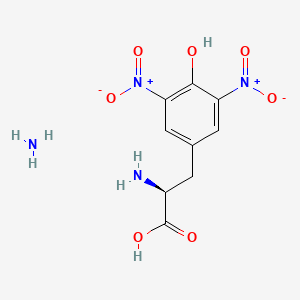
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)

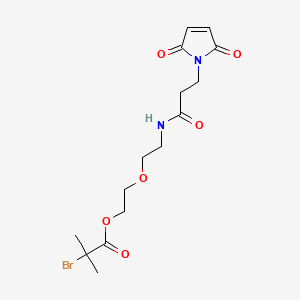
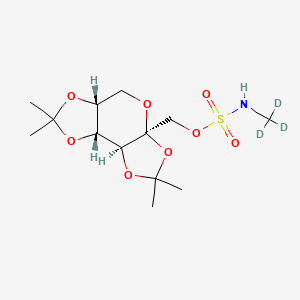
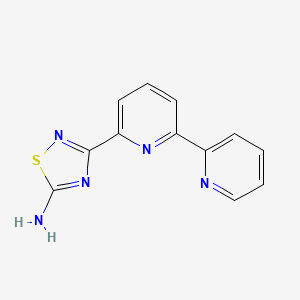
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
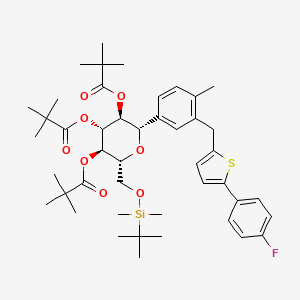
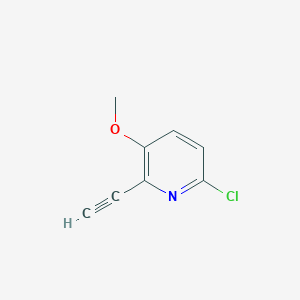
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)
